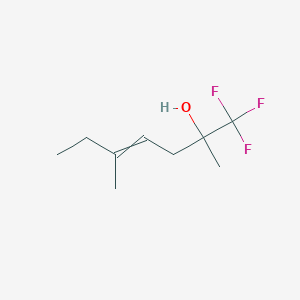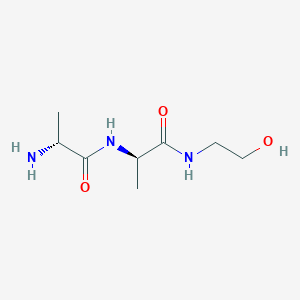
D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two D-alanine residues linked through an N-(2-hydroxyethyl) group, forming a stable amide bond. Its structural features make it a valuable subject for research in medicinal chemistry, biochemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide typically involves the coupling of D-alanine with N-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as carbodiimides (e.g., EDCI) and activating agents like HOBt. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the N-(2-hydroxyethyl) moiety can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying amide bond formation and stability.
Biology: The compound is investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide can be compared with other similar compounds, such as:
D-Alanyl-D-alanine: A simpler dipeptide with similar structural features but lacking the N-(2-hydroxyethyl) group.
N-(2-hydroxyethyl)-D-alanine: A compound with a similar N-(2-hydroxyethyl) moiety but only one D-alanine residue.
D-Alanyl-N-(2-hydroxyethyl)-L-alaninamide: A stereoisomer with an L-alanine residue instead of a D-alanine residue.
The uniqueness of this compound lies in its specific combination of two D-alanine residues and the N-(2-hydroxyethyl) group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61280-87-3 |
|---|---|
Formule moléculaire |
C8H17N3O3 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(2R)-2-amino-N-[(2R)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C8H17N3O3/c1-5(9)7(13)11-6(2)8(14)10-3-4-12/h5-6,12H,3-4,9H2,1-2H3,(H,10,14)(H,11,13)/t5-,6-/m1/s1 |
Clé InChI |
MBFPRAWPEZUDHQ-PHDIDXHHSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](C)C(=O)NCCO)N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


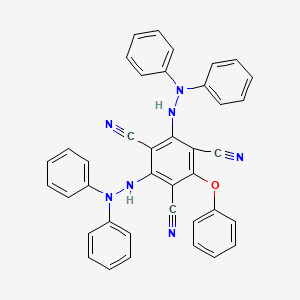

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
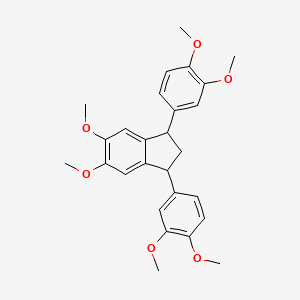
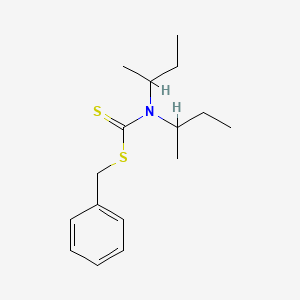
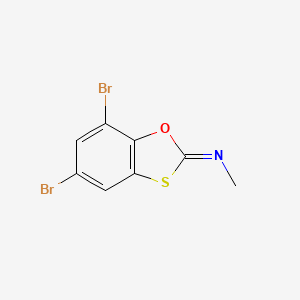
![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)
